5-Fluoro-3-iso-pentoxybenzoic acid

Übersicht

Beschreibung

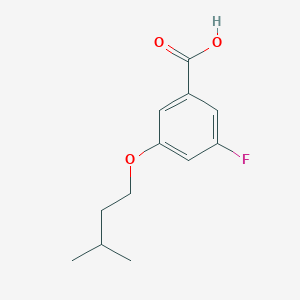

5-Fluoro-3-iso-pentoxybenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of a fluorine atom at the 5th position and an iso-pentoxy group at the 3rd position on the benzoic acid ring. Fluorinated benzoic acids are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-iso-pentoxybenzoic acid typically involves the following steps:

Fluorination: Introduction of the fluorine atom at the 5th position of the benzoic acid ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Etherification: Introduction of the iso-pentoxy group at the 3rd position. This step involves the reaction of the fluorinated benzoic acid with iso-pentanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-iso-pentoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Fluorinated compounds like 5-Fluoro-3-iso-pentoxybenzoic acid are widely recognized for their role as building blocks in the synthesis of APIs. The presence of fluorine enhances the lipophilicity and binding affinity of molecules, making them more effective in therapeutic applications .

1.2 Anticancer Research

Research indicates that fluorinated benzoic acids can enhance the efficacy of chemotherapeutic agents. For instance, studies on 5-fluorouracil (5-FU), a well-known anticancer drug, highlight the importance of solubility and formulation strategies that could be applied to derivatives like this compound to improve drug delivery and reduce systemic side effects .

2.1 Mechanisms of Action

The biological activity of this compound may be linked to its ability to interfere with cellular processes such as apoptosis and cell proliferation. In vitro studies have shown that fluorinated compounds can induce apoptosis in cancer cells, potentially enhancing the effectiveness of combination therapies with existing drugs like 5-FU .

2.2 Resistance Mechanisms

Understanding the mechanisms through which cancer cells develop resistance to treatments like 5-FU is crucial. Research has demonstrated that certain structural modifications in fluorinated compounds can alter their interaction with cellular targets, providing insights into how derivatives like this compound might be optimized for better therapeutic outcomes .

Case Studies

Chemical Properties and Structural Insights

The chemical structure of this compound contributes significantly to its applications:

- Molecular Formula: C12H13F O2

- Molecular Weight: Approximately 220 g/mol

- Structural Features: The introduction of fluorine atoms can influence electronic properties, enhancing reactivity and interaction with biological targets.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-iso-pentoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The iso-pentoxy group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoro-2-methoxybenzoic acid

- 5-Fluoro-4-hydroxybenzoic acid

- 3-Fluoro-4-iso-pentoxybenzoic acid

Uniqueness

5-Fluoro-3-iso-pentoxybenzoic acid is unique due to the specific positioning of the fluorine and iso-pentoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

5-Fluoro-3-iso-pentoxybenzoic acid (5F3IPBA) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the available literature on its biological properties, including mechanisms of action, toxicity profiles, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position and an iso-pentoxy group at the 3-position of the benzoic acid structure. This unique configuration may influence its biological activity through various mechanisms, such as altering lipophilicity and receptor interactions.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Preliminary studies indicate that fluorinated benzoic acids can exhibit significant antimicrobial properties. For instance, compounds similar to 5F3IPBA have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The presence of fluorine is believed to enhance membrane permeability, facilitating bacterial cell disruption .

-

Inhibition of Enzymatic Activity :

- Research has demonstrated that derivatives of benzoic acid can act as inhibitors for various enzymes, including human steroid 5α-reductase. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzene ring can significantly enhance inhibitory potency, with IC50 values indicating effective inhibition at low concentrations .

-

Toxicological Effects :

- In silico studies have highlighted potential toxicological concerns associated with 5F3IPBA and its metabolites. These studies utilize computational models to predict interactions with biological macromolecules, revealing possible pathways for neurotoxicity and reproductive dysfunction. The compound's ability to cross biological barriers raises concerns about systemic toxicity .

Table 1: Biological Activities of this compound

Pharmacokinetics

The pharmacokinetic profile of 5F3IPBA suggests good gastrointestinal absorption and potential distribution across various tissues. Studies indicate that fluorinated compounds often exhibit altered metabolism compared to their non-fluorinated counterparts, which may impact their therapeutic efficacy and safety profile .

Future Directions for Research

Given the promising yet concerning findings regarding the biological activity of this compound, future research should focus on:

- Experimental Validation : Conducting in vitro and in vivo studies to confirm in silico predictions regarding toxicity and efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms through which 5F3IPBA exerts its biological effects.

- Therapeutic Applications : Exploring potential therapeutic uses in antimicrobial treatments or as enzyme inhibitors in hormonal therapies.

Eigenschaften

IUPAC Name |

3-fluoro-5-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)3-4-16-11-6-9(12(14)15)5-10(13)7-11/h5-8H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMKSSBLPRWPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267985 | |

| Record name | Benzoic acid, 3-fluoro-5-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443350-15-9 | |

| Record name | Benzoic acid, 3-fluoro-5-(3-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.